molecular formula C9H8Br2F3NO4S2 B3041375 bromo-N-[(bromomethyl)sulphonyl]-N-[3-(trifluoromethyl)phenyl]methanesulphonamide CAS No. 286367-01-9

bromo-N-[(bromomethyl)sulphonyl]-N-[3-(trifluoromethyl)phenyl]methanesulphonamide

Cat. No.: B3041375
CAS No.: 286367-01-9
M. Wt: 475.1 g/mol
InChI Key: PDZJXSAHDUGXSE-UHFFFAOYSA-N
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Description

Bromo-N-[(bromomethyl)sulphonyl]-N-[3-(trifluoromethyl)phenyl]methanesulphonamide is a chemical compound with the molecular formula C9H8Br2F3NO4S2 and a molecular weight of 475.1 g/mol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (475.1 g/mol) and molecular formula (C9H8Br2F3NO4S2) . More specific properties such as boiling point, melting point, and density were not found in the available resources.

Scientific Research Applications

Spectral Analysis and Characterization

  • Studies on N-(substituted phenyl)-methanesulphonamides, similar in structure to the compound , have focused on their synthesis and spectral characterization. Infrared and NMR spectral studies provide insights into their chemical properties and potential applications in various scientific fields (Jayalakshmi & Gowda, 2004).

Applications in Polymer Chemistry

  • Research on N-bromo poly(styrene-co-divinylbenzene) sulphonamide acid, a compound with structural similarities, demonstrates its utility as a cation exchanger and redox polymer. This highlights the potential of related compounds in polymer science and material engineering (Kociołek-Balawejder et al., 2017).

Oxidation Studies

  • Studies involving N-bromo-arylsulphonamides show their application in the study of oxidation kinetics of organic compounds like D-fructose and D-glucose. This can be relevant in biochemical and pharmaceutical research (Usha & Gowda, 2006).

Electrophilic Reactions

  • Research into compounds such as Perfluoro-[N-fluoro-N-(4-pyridyl)methanesulphonamide], which bear similarity in functional groups, highlights their role as powerful electrophilic agents. This is significant for synthetic chemistry and pharmaceutical applications (Banks & Khazaei, 1990).

Aromatic Sulphonation

  • Investigations into the sulphonation of aromatic compounds, including those with methanesulphonate groups, provide insights into chemical reactivity and mechanisms. This has implications for synthetic routes in chemical manufacturing (Cerfontain et al., 1985).

Interaction Studies

  • The interaction studies of N-bromo-N-sodiobenzenesulphonamide, a compound with a similar functional group, offer insights into the behavior of such compounds under various conditions, which is crucial for their application in chemical reactions (Hardy & Johnston, 1973).

Properties

IUPAC Name

1-bromo-N-(bromomethylsulfonyl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2F3NO4S2/c10-5-20(16,17)15(21(18,19)6-11)8-3-1-2-7(4-8)9(12,13)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZJXSAHDUGXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N(S(=O)(=O)CBr)S(=O)(=O)CBr)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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bromo-N-[(bromomethyl)sulphonyl]-N-[3-(trifluoromethyl)phenyl]methanesulphonamide
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bromo-N-[(bromomethyl)sulphonyl]-N-[3-(trifluoromethyl)phenyl]methanesulphonamide
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bromo-N-[(bromomethyl)sulphonyl]-N-[3-(trifluoromethyl)phenyl]methanesulphonamide
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bromo-N-[(bromomethyl)sulphonyl]-N-[3-(trifluoromethyl)phenyl]methanesulphonamide
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bromo-N-[(bromomethyl)sulphonyl]-N-[3-(trifluoromethyl)phenyl]methanesulphonamide
Reactant of Route 6
bromo-N-[(bromomethyl)sulphonyl]-N-[3-(trifluoromethyl)phenyl]methanesulphonamide

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